molecular formula C11H11FN4OS B12225225 3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

Cat. No.: B12225225
M. Wt: 266.30 g/mol
InChI Key: VLYSIQPBCYHGAM-UHFFFAOYSA-N
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Description

3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, a fluorine atom, and a pyrrolidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .

This can be done through nucleophilic substitution reactions, where a suitable fluorinating agent is used to introduce the fluorine atom, followed by the addition of the pyrrolidine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions and identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is unique due to its specific combination of structural features, including the thieno[2,3-d]pyrimidine core, the fluorine atom, and the pyrrolidine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

3-fluoro-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C11H11FN4OS/c12-11(10(13)17)2-3-16(5-11)8-7-1-4-18-9(7)15-6-14-8/h1,4,6H,2-3,5H2,(H2,13,17)

InChI Key

VLYSIQPBCYHGAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=C3C=CSC3=NC=N2

Origin of Product

United States

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